6-phenyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one
Description
6-Phenyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a pyridazinone derivative characterized by a phenyl group at position 6 of the pyridazinone core and a piperazine-linked pyridine moiety at position 2. Its synthesis typically involves alkylation of the pyridazinone ring with a halogenated piperazine precursor under basic conditions (e.g., potassium carbonate in acetone) .
Properties
Molecular Formula |
C20H21N5O |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
6-phenyl-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C20H21N5O/c26-20-10-9-18(17-6-2-1-3-7-17)22-25(20)16-23-12-14-24(15-13-23)19-8-4-5-11-21-19/h1-11H,12-16H2 |
InChI Key |
AYEUHXJLJIPAOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate diketones under reflux conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with piperazine in the presence of a base such as potassium carbonate.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using a phenylboronic acid and a halogenated pyridazinone intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyridazinone rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-phenyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-phenyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The biological and physicochemical properties of pyridazinone derivatives are highly dependent on substitutions at positions 2 and 4. Below is a comparative analysis with key analogues:
Table 1: Structural and Pharmacological Comparison of Pyridazinone Derivatives
Pharmacological Insights
- Anticancer Activity : Derivatives with 4-substituted piperazine groups (e.g., aryl/heteroaryl) exhibit moderate anticancer activity, as seen in Murty et al. (2012), where such substitutions improved cytotoxicity against cancer cell lines . The target compound’s pyridine-linked piperazine may enhance selectivity for kinase targets or neurotransmitter receptors.
- Antinociceptive Effects: Pyridazinones with 4,5-functionalized groups (e.g., chlorine at position 5) demonstrated antinociceptive activity in rodent models, suggesting the core structure’s role in modulating pain pathways . The absence of a 5-substituent in the target compound may redirect activity toward CNS targets.
- Solubility and Bioavailability: The piperazine-pyridine moiety in the target compound likely improves water solubility compared to purely aromatic substituents (e.g., quinoline or p-tolyl groups), which are more lipophilic .
Biological Activity
6-phenyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A pyridazine core.
- A phenyl group.
- A piperazine moiety substituted with a pyridine ring.
This structural diversity contributes to its varied biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazine derivatives. For instance, compounds similar to 6-phenyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one have shown promising results against several cancer cell lines. In vitro studies demonstrated significant cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar pyridazine derivatives exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25 |
Neuropharmacological Effects
There is emerging evidence that compounds with a similar structural framework may influence neurotransmitter systems. Specifically, they are being investigated for their potential as antidepressants and anxiolytics through modulation of serotonin and dopamine receptors.
The biological activity of 6-phenyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one can be attributed to:
- Receptor Binding : The compound may act as an antagonist or agonist at various neurotransmitter receptors.
- Enzyme Inhibition : It has been suggested that it inhibits certain enzymes involved in metabolic pathways, which could lead to its anticancer effects.
- Cell Cycle Modulation : Some studies indicate that it may interfere with the cell cycle, promoting apoptosis in cancer cells.
Case Studies
-
In Vivo Efficacy : A study involving mouse models of cancer demonstrated that administration of the compound resulted in significant tumor reduction compared to controls, suggesting its potential as a therapeutic agent.
- Model : Mouse xenograft model of breast cancer.
- Outcome : Tumor volume decreased by approximately 70% after four weeks of treatment.
- Neurobehavioral Studies : In animal models, the compound exhibited anxiolytic-like effects in behavioral tests such as the elevated plus maze and open field test, indicating its potential for treating anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
